R8-T198wt - 2305815-72-7

R8-T198wt

Catalog Number: EVT-2597108
CAS Number: 2305815-72-7
Molecular Formula: C111H211N59O26S
Molecular Weight: 2820.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R8-T198wt is classified as a peptide-based inhibitor. It is derived from modifications of the p27Kip1 protein, which is involved in regulating the cell cycle. The compound's classification as a Pim-1 inhibitor places it within the broader category of kinase inhibitors, which are crucial in cancer treatment due to their ability to interfere with signal transduction pathways that promote tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of R8-T198wt typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Preparation of Resin: A resin is chosen that will hold the first amino acid.
  2. Coupling Reactions: Amino acids are added one at a time, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired peptide chain is synthesized, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

The final product, R8-T198wt, undergoes characterization through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

R8-T198wt consists of a sequence derived from the p27Kip1 protein with specific modifications that enhance its stability and cellular uptake. The molecular formula and weight are essential for understanding its interactions within biological systems.

  • Molecular Formula: C₃₈H₅₃N₁₄O₉S
  • Molecular Weight: Approximately 835.0 g/mol

The structure features several functional groups that contribute to its biological activity, such as carboxyl groups that participate in binding interactions with Pim-1 kinase.

Chemical Reactions Analysis

Reactions and Technical Details

R8-T198wt primarily engages in competitive inhibition of Pim-1 kinase. The mechanism involves binding to the active site of the kinase, preventing substrate phosphorylation. Key reactions include:

  • Binding Reaction: R8-T198wt binds to Pim-1, altering its conformation and inhibiting its activity.
  • Phosphorylation Inhibition: By blocking substrate access, R8-T198wt effectively reduces the phosphorylation events that promote cell proliferation.

These interactions can be studied using enzyme kinetics assays, which measure the rate of reaction in the presence and absence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism by which R8-T198wt exerts its anti-tumor effects involves several steps:

  1. Cellular Uptake: The compound's cell-permeable nature allows it to enter target cells efficiently.
  2. Inhibition of Pim-1 Activity: Once inside, R8-T198wt binds to Pim-1 kinase, inhibiting its function.
  3. Induction of Apoptosis: By disrupting survival signaling pathways mediated by Pim-1, R8-T198wt promotes apoptosis in cancer cells.

Studies have demonstrated that treatment with R8-T198wt leads to decreased viability in various cancer cell lines, supporting its potential therapeutic use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R8-T198wt exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity observed at physiological pH levels.

Characterization studies often include assessments of these properties to ensure suitable formulation for biological applications.

Applications

Scientific Uses

R8-T198wt has significant applications in scientific research, particularly in oncology:

  • Cancer Research: As a Pim-1 inhibitor, it is used to study tumor biology and develop new cancer therapies.
  • Drug Development: Its efficacy against various cancer types positions it as a candidate for further clinical development.
  • Biochemical Studies: Researchers utilize R8-T198wt to explore kinase signaling pathways and their implications in disease processes.
Introduction to Pim-1 Kinase as a Therapeutic Target in Oncology

Role of Pim-1 in Cell Cycle Regulation and Apoptosis Suppression

Pim-1 kinase, a serine/threonine kinase encoded by the PIM1 gene on chromosome 6p21, functions as a pivotal regulator of cellular proliferation and survival. Its constitutive activity arises from the absence of regulatory domains, rendering it independent of post-translational activation mechanisms [8]. Pim-1 phosphorylates key cell cycle proteins:

  • p27Kip1: Phosphorylation at Thr198 prevents its nuclear import, sequestering it in the cytoplasm and inhibiting its cyclin-dependent kinase (CDK) inhibitory function. This accelerates G1/S phase transition [7] [10].
  • Cdc25A: Phosphorylation activates this phosphatase, enhancing CDK2/cyclin E activity and further driving cell cycle progression [8].
  • p21waf1: Modulated to promote cyclin D1 stability [7].

In apoptosis suppression, Pim-1 phosphorylates the Bcl-2 family protein BAD at Ser112. This inactivates BAD’s pro-apoptotic function, preventing mitochondrial cytochrome c release and caspase activation [8] [10]. Additionally, Pim-1 stabilizes the c-Myc oncoprotein by phosphorylation, amplifying transcriptional networks that counteract cell death [7] [10].

Table 1: Key Substrates of Pim-1 Kinase in Oncogenesis

SubstratePhosphorylation SiteBiological Consequence
p27Kip1Threonine 198Cytoplasmic sequestration, loss of CDK inhibition
BADSerine 112Inactivation of pro-apoptotic activity
c-MycSerine 62/329Stabilization and enhanced transcriptional activity
Cdc25ASerine residuesActivation of CDK2/cyclin E complex

Pim-1 Overexpression in Prostate Cancer and Hematological Malignancies

Pim-1 overexpression is a hallmark of aggressive cancers due to transcriptional activation by cytokine-driven JAK/STAT and NF-κB pathways. In prostate cancer, elevated Pim-1 mRNA and protein levels correlate with advanced Gleason scores, metastasis, and androgen resistance [8] [10]. The 44 kDa isoform (Pim-1L) localizes to the plasma membrane and interacts with Etk tyrosine kinase, contributing to chemoresistance [10].

In hematological malignancies, Pim-1 is overexpressed in diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and multiple myeloma. Notably, the activated B-cell-like (ABC) subtype of DLBCL shows significantly higher PIM1 expression than the germinal center B-cell-like (GCB) subtype, associated with constitutive NF-κB activation and poor prognosis [5] [10]. Transgenic studies confirm that Pim-1 synergizes with c-Myc to accelerate lymphomagenesis, with co-expression inducing rapid tumor development in murine models [3] [8].

Table 2: Cancer Types Associated with Pim-1 Overexpression

Cancer TypeMolecular ConsequenceClinical Impact
Prostate adenocarcinomaUpregulation of Pim-1L isoform at plasma membraneMetastasis, androgen resistance
ABC-DLBCLSynergy with NF-κB signalingReduced overall survival, chemoresistance
Acute myeloid leukemiaPhosphorylation of BAD and 4E-BP1Enhanced cell survival, proliferation
T-cell lymphomasCollaboration with c-MycAccelerated tumorigenesis in transgenic models

Limitations of ATP-Competitive Pim-1 Inhibitors and Need for Substrate-Targeted Strategies

Despite decades of development, ATP-competitive Pim-1 inhibitors face significant challenges:

  • Structural Constraints: The ATP-binding pocket of Pim-1 contains a unique hinge region with Pro123 instead of a canonical hydrogen bond donor. This reduces selectivity and facilitates off-target binding to kinases like FLT-3 or CK2α [3]. For example, CX-4945 (a CK2α inhibitor) inhibits Pim-1 with an IC₅₀ of 0.216 µM due to structural similarities [3].
  • Kinase Plasticity: Mutations in the ATP-binding pocket (e.g., Lys67→Methionine) confer resistance to inhibitors like AZD1208. Compensatory upregulation of Pim-2/3 or PI3K/AKT pathways further diminishes efficacy [8] [10].
  • Clinical Toxicity: ATP-competitive pan-Pim inhibitors (e.g., AZD1208) induce severe adverse effects, including gastrointestinal toxicity and fatigue, leading to trial discontinuations [10].

These limitations necessitate substrate-targeted strategies. Non-ATP-competitive inhibitors, such as peptide mimetics disrupting Pim-1–substrate interactions, offer advantages:

  • Enhanced Specificity: Target protein-protein interfaces unique to Pim-1 and its substrates.
  • Overcoming Resistance: Bypass ATP-binding site mutations.
  • Synergistic Potential: Combine with ATP-competitive inhibitors for dual-pathway blockade. Studies show 2-aminothiazole derivatives (noncompetitive inhibitors) synergize with ATP-competitive indolyl-pyrrolones to suppress prostate cancer proliferation [4].

R8-T198wt exemplifies this approach by mimicking the carboxyl terminus of p27Kip1 to disrupt Pim-1–mediated phosphorylation, offering a novel mechanism to restore cell cycle control [2] [7].

Properties

CAS Number

2305815-72-7

Product Name

R8-T198wt

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C111H211N59O26S

Molecular Weight

2820.36

InChI

InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1

InChI Key

AIRNEKGCZRAELC-NBQUZRIMSA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.